molecular formula C10H10N2O3S B2401068 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one CAS No. 179041-00-0

2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B2401068
CAS No.: 179041-00-0
M. Wt: 238.26
InChI Key: AEUUSCYHFMYASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is a quinazolinone derivative characterized by a thiol (-SH) group at position 2 and methoxy (-OCH₃) groups at positions 6 and 5. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, renowned for their diverse pharmacological activities, including neuroprotective, antimicrobial, and anticancer properties . This compound serves as a precursor for synthesizing derivatives with modified thiol groups, such as methylthio or chloromethyl substituents, which enhance stability or reactivity for further functionalization . Its synthesis typically involves condensation reactions or substitution of intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one .

Properties

IUPAC Name

6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-14-7-3-5-6(4-8(7)15-2)11-10(16)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUUSCYHFMYASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=S)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one represents a modern, efficient approach. The method begins with methyl-2-amino-4,5-dimethoxybenzoate (0.02 mol) and thiourea (0.04 mol), which are mixed with 50% hydrochloric acid to form a wet mass. The mixture is irradiated in a microwave for 5 minutes with 30-second intervals to prevent overheating. Post-reaction, the crude product is dissolved in 20% sodium hydroxide, filtered to remove impurities, and acidified with concentrated HCl to precipitate the target compound.

Key Parameters:

  • Yield: 77%
  • Melting Point: 245–247°C
  • IR Data (KBr, cm⁻¹): 1756 (C=O stretch), 1702 (C=N), 1678 (C=C aromatic), 1596 (N–H bend), 688 (C–S).
  • Elemental Analysis: Matches theoretical values for C₁₀H₁₀N₂O₃S.

This method leverages microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while maintaining high purity. The use of aqueous workup minimizes organic solvent waste, aligning with green chemistry principles.

Analytical Characterization

Robust characterization ensures compound identity and purity:

Table 1: Analytical Data for this compound

Parameter Value Source
Melting Point 245–247°C
IR (C=O) 1756 cm⁻¹
Elemental Analysis (C%) Calculated: 49.58; Found: 49.4
Yield 77% (microwave)

The IR spectrum confirms key functional groups, while elemental analysis validates stoichiometry. X-ray crystallography, though absent in the sources, could further elucidate molecular geometry, as demonstrated for related quinazolinones.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield (%) Time Advantages Limitations
Microwave-Assisted 77 5 minutes Fast, high yield, green Specialized equipment required
Conventional Thermal ~60–70 6–8 hours No microwave needed Lower yield, longer duration
Hypothetical Chloride N/A N/A Uses established intermediates Unverified for target compound

Microwave synthesis outperforms thermal methods in efficiency but requires instrumentation. Industrial adoption may favor microwave techniques for scalability, provided energy costs are manageable.

Industrial Applications and Challenges

This compound is pivotal in synthesizing α₁-adrenergic blockers like prazosin. Challenges include:

  • Scalability: Microwave reactors must accommodate large batches.
  • Byproduct Management: Thiourea excess may generate H₂S, necessitating scrubbers.
  • Cost: Dimethoxy precursors are costlier than simpler aromatics.

Patent CN106008336A emphasizes solvent selection and stepwise purification to address similar issues in quinoline synthesis.

Chemical Reactions Analysis

Alkylation Reactions

One significant reaction of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is its alkylation to form derivatives such as 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one.

  • Procedure :

    • Dissolve the compound in a sodium hydroxide solution (20%).

    • Add dimethyl sulfate dropwise while stirring.

    • Stir for an additional period and then cool to precipitate the product.

  • Yield and Characterization :

    • The reaction yields approximately 84%, with a melting point of 234236C234-236^{\circ}C
      .

Formation of Piperazine Derivatives

Another notable reaction is the formation of piperazine derivatives.

  • Procedure :

    • Mix 2-thiomethyl-6,7-dimethoxyquinazolin-4(3H)-one with anhydrous piperazine in isopropyl alcohol.

    • Heat under microwave irradiation for about 30–40 minutes.

    • Quench the reaction in ice-water to isolate the product.

  • Yield and Characterization :

    • This method yields around 82%, with a melting point of 325327C325-327^{\circ}C
      .

Antihypertensive Activity

Studies have demonstrated that certain derivatives can function as antihypertensive agents by inhibiting specific enzymes involved in blood pressure regulation .

Anticancer Activity

Recent investigations have shown that several analogs possess anticancer properties, particularly against breast cancer cell lines (MCF7). The structure–activity relationship studies indicate that modifications to the quinazoline core can enhance cytotoxicity .

Scientific Research Applications

Synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one

The synthesis of this compound typically involves several chemical reactions. A common method includes the reaction of methyl 2-amino-4,5-dimethoxybenzoate with thiourea under specific conditions to yield the target compound. For instance:

  • Starting Materials : Methyl 2-amino-4,5-dimethoxybenzoate and thiourea.
  • Reaction Conditions : The mixture is heated at 175-180°C until a solid forms, which is then treated with sodium hydroxide and hydrochloric acid to purify the product.
  • Yield : Reports indicate yields around 77% with a melting point of 245-247°C .

Antihypertensive Activity

Quinazoline derivatives, including this compound, have been investigated for their antihypertensive properties. Studies have shown that certain synthesized derivatives exhibit activity as alpha-1 adrenergic receptor blockers, which are essential in managing hypertension .

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives. For example:

  • Cytotoxicity Testing : Compounds derived from quinazolin-4(3H)-one were evaluated against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. Some derivatives exhibited IC50 values significantly lower than the control drug lapatinib, indicating potent cytotoxic effects .
CompoundIC50 (MCF-7)IC50 (A2780)
2j3.79 µM0.20 µM
3g0.14 µM0.14 µM
Lapatinib5.90 µM12.11 µM

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Its mechanism of action may involve binding to active sites of specific enzymes, thereby modulating their activity. This property is particularly relevant in the development of cancer therapeutics targeting tyrosine kinases such as CDK2 and HER2 .

Antioxidant and Antibacterial Activities

In addition to its anticancer properties, quinazoline derivatives have shown promise in antioxidant and antibacterial applications. The introduction of mercapto groups enhances their reactivity and potential efficacy against various pathogens .

Case Study 1: Antitumor Activity Evaluation

A study synthesized several derivatives of quinazolin-4(3H)-one and assessed their antitumor activity through in vitro assays against cancer cell lines. The results indicated that certain modifications to the quinazoline structure could significantly enhance cytotoxicity .

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the interaction of quinazoline derivatives with multiple tyrosine kinases. The findings suggested that specific structural features of these compounds could lead to improved binding affinities and selectivity towards target enzymes, paving the way for novel therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Thiol vs. Methylthio Groups : The methylthio derivative (SCH₃) exhibits higher synthetic yield (84%) compared to the mercapto precursor, likely due to reduced reactivity and enhanced stability .
  • Neuroprotective Activity: Derivatives like 3i and 3j, functionalized with amino acid residues, reduce cerebral necrosis by 23–28% in ischemic rats, comparable to the reference drug ethylmethylhydroxypyridine succinate (EMHPS) .

Pharmacological and Analytical Data

Key Findings:

  • The mercapto derivative’s biological data remains underexplored, but its structural analogs demonstrate significant neuroprotection.
  • Derivatives with bulkier substituents (e.g., isopropyl or amino acids) show enhanced blood-brain barrier penetration, critical for treating cerebral ischemia .

Biological Activity

2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C₉H₈N₂O₂S
  • Molecular Weight : 196.24 g/mol
  • CAS Number : 179041-00-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit key enzymes involved in cancer progression and neurodegenerative diseases, such as acetylcholinesterase (AChE) and several tyrosine kinases .
  • Cytotoxic Effects :
    • In vitro studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and ovarian (A2780) cancer cells. The IC50 values for these activities range from 0.14 µM to 3.79 µM, demonstrating its potential as an anticancer agent .

Biological Activity Overview

Activity TypeCell Line/TargetIC50 Values (µM)Reference
CytotoxicityMCF-70.20 - 3.79
CytotoxicityA27800.14 - 16.43
Acetylcholinesterase InhibitionAChENot specified

Case Study 1: Anticancer Activity

A study synthesized a series of quinazolinone derivatives, including this compound, and evaluated their cytotoxicity against MCF-7 and A2780 cell lines. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like lapatinib . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity.

Case Study 2: Neuropharmacological Potential

Recent research has explored the potential of quinazoline derivatives in treating neurodegenerative diseases by inhibiting AChE activity. The findings suggest that compounds like this compound can effectively reduce acetylcholine breakdown, thereby improving cholinergic neurotransmission . This mechanism is particularly relevant for Alzheimer's disease therapy.

Research Findings

Research indicates that the biological activities of quinazoline derivatives are influenced by their chemical structure and substituents. For instance:

  • Substituents at the 6 and 7 positions of the quinazoline ring have been shown to enhance cytotoxic properties against various cancer cell lines.
  • Molecular docking studies have further elucidated how these compounds bind to target proteins involved in cell signaling pathways related to cancer growth and neurodegeneration .

Q & A

Q. What are the key challenges in synthesizing 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one, and how can they be mitigated?

The synthesis of 6,7-dimethoxyquinazolin-4(3H)-one derivatives involves replacing the oxygen heteroatom in benzoxazinone intermediates with nitrogen via reactions with amino acids or dipeptides. A major challenge is the low yield (~75–90%) due to redox disproportionation during intermediate formation (e.g., 2-acetamido-4,5-dimethoxybenzoic acid) . The use of acetic anhydride, a controlled substance in some regions, further complicates scalability . Mitigation strategies include optimizing reaction conditions (e.g., solvent choice, temperature) and exploring alternative acylating agents like propionic anhydride, which achieves higher yields (up to 90%) .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Identifies methoxy groups (δ ~3.90–3.94 ppm) and aromatic protons (δ ~7.23–8.18 ppm) .
  • IR spectroscopy : Detects carbonyl (C=O) stretches (~1630–1680 cm⁻¹) and thiol (-SH) vibrations (~2550 cm⁻¹) .
  • Mass spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 283.25 [M+H]⁺ for derivatives) .

Q. What in vitro assays are used to screen the biological activity of this compound?

Initial screening focuses on:

  • Anticholinesterase activity : Ellman’s assay with 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) to measure acetylcholinesterase inhibition (IC₅₀ values: 1.8–4.2 mg/mL) .
  • Antiamyloid activity : Congo red binding assay to quantify β-amyloid aggregation inhibition (>50% reduction observed) .
  • Cerebroprotective screening : Ex vivo models of cerebral ischemia via middle cerebral artery occlusion in rodents .

Advanced Research Questions

Q. How do structural modifications (e.g., amino acid/dipeptide conjugates) influence cerebroprotective activity?

Structure-activity relationship (SAR) studies reveal that derivatives with glycylglycine or glycylleucine residues exhibit enhanced activity. For example, compounds 3i and 3j reduce cognitive deficits by 60.2% and 57.9%, respectively, in Y-maze tests, comparable to the reference drug ethylmethylhydroxypyridine succinate (EMHPS) . The dipeptide moiety likely enhances blood-brain barrier penetration and target binding .

Q. What mechanisms underlie the neuroprotective effects of 6,7-dimethoxyquinazolin-4(3H)-one derivatives?

Mechanistic studies suggest dual pathways:

  • Acetylcholinesterase inhibition : Restores acetylcholine levels, critical for cognitive function .
  • Antioxidant/anti-inflammatory effects : Reduces oxidative stress and neuronal apoptosis in ischemic penumbra regions .
  • Antiamyloid activity : Disrupts β-amyloid fibril formation, a hallmark of Alzheimer’s pathology .

Q. How can contradictory data on antiamyloid efficacy be resolved across different experimental models?

Discrepancies (e.g., lower antiamyloid activity vs. reference drug GV-791) may arise from assay sensitivity or aggregation kinetics. Strategies include:

  • Standardizing amyloid-β (Aβ) peptide concentrations and incubation times .
  • Combining thioflavin-T fluorescence with atomic force microscopy (AFM) to validate fibril disruption .
  • Testing in transgenic animal models (e.g., APP/PS1 mice) to assess in vivo relevance .

Q. What in vivo models are most appropriate for evaluating cerebroprotective efficacy?

  • Focal cerebral ischemia : Induced via middle cerebral artery occlusion (MCAO) in rats, with necrosis area quantified histologically (e.g., 33.6% necrosis in controls vs. 23.1–27.9% reduction with active compounds) .
  • Cognitive function tests : Y-maze spontaneous alternation and Morris water maze to assess spatial memory .
  • Dosage optimization : Compounds like 3k show efficacy at 10 mg/kg/day without hepatotoxicity .

Methodological Recommendations

  • Synthetic protocols : Use propionic anhydride over acetic anhydride for higher yields and regulatory compliance .
  • Biological assays : Pair Ellman’s assay with molecular docking to predict acetylcholinesterase binding sites .
  • Data validation : Replicate findings across ≥3 independent experiments to address variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.